molecular formula C16H15N3O4S B4545921 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-nitrobenzamide

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-nitrobenzamide

Cat. No.: B4545921
M. Wt: 345.4 g/mol
InChI Key: UPSQHULFRXLHCR-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-nitrobenzamide is a synthetic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-nitrobenzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch method, which involves the condensation of α-haloketones with thioamides.

    Acetylation: The thiazole ring is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Nitration: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines from the nitro group.

    Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)acetamide
  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)butanamide
  • N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(2-methyl-1,3-benzothiazol-5-yl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-nitrobenzamide is unique due to the presence of the cyclopropyl and nitrobenzamide moieties, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-9-14(10(2)20)24-16(17-9)18(12-6-7-12)15(21)11-4-3-5-13(8-11)19(22)23/h3-5,8,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPSQHULFRXLHCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N(C2CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-nitrobenzamide
Reactant of Route 2
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N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-nitrobenzamide
Reactant of Route 3
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-nitrobenzamide
Reactant of Route 4
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-nitrobenzamide
Reactant of Route 5
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-nitrobenzamide
Reactant of Route 6
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropyl-3-nitrobenzamide

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